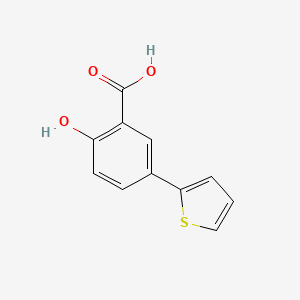
4-Benzyl-2-(4-bromophenyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzyl-2-(4-bromophenyl)morpholine is an organic compound with the molecular formula C17H18BrNO. It is a morpholine derivative where the morpholine ring is substituted with a benzyl group at the 4-position and a bromophenyl group at the 2-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-2-(4-bromophenyl)morpholine typically involves the reaction of 4-bromobenzaldehyde with morpholine in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, forming the desired product. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Catalyst: Acid catalysts such as hydrochloric acid or sulfuric acid.
Temperature: The reaction is usually carried out at reflux temperature to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to a more consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
4-Benzyl-2-(4-bromophenyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium amide in liquid ammonia for amination reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives
Applications De Recherche Scientifique
4-Benzyl-2-(4-bromophenyl)morpholine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4-Benzyl-2-(4-bromophenyl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial studies, it may inhibit bacterial enzymes, while in anticancer research, it could interfere with cell signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Benzylmorpholine: Lacks the bromophenyl group, making it less versatile in substitution reactions.
2-(4-Bromophenyl)morpholine: Lacks the benzyl group, which may affect its biological activity and chemical reactivity.
4-(4-Bromobenzyl)morpholine: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Uniqueness
4-Benzyl-2-(4-bromophenyl)morpholine is unique due to the presence of both benzyl and bromophenyl groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C17H18BrNO |
|---|---|
Poids moléculaire |
332.2 g/mol |
Nom IUPAC |
4-benzyl-2-(4-bromophenyl)morpholine |
InChI |
InChI=1S/C17H18BrNO/c18-16-8-6-15(7-9-16)17-13-19(10-11-20-17)12-14-4-2-1-3-5-14/h1-9,17H,10-13H2 |
Clé InChI |
NSYVLERQTZQOKU-UHFFFAOYSA-N |
SMILES canonique |
C1COC(CN1CC2=CC=CC=C2)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B8774321.png)
